

4-(1-Adamantyl)benzenesulfonyl chloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Adamantyl)benzenesulfonyl chloride

Cat. No.: B184508

[Get Quote](#)

An In-Depth Technical Guide to **4-(1-Adamantyl)benzenesulfonyl chloride**

Introduction

4-(1-Adamantyl)benzenesulfonyl chloride, identified by CAS Number 144174-50-5, is a specialized organic reagent that serves as a crucial building block in medicinal chemistry and synthetic organic chemistry.^{[1][2][3]} Its molecular structure uniquely combines a reactive sulfonyl chloride functional group with a bulky, lipophilic adamantyl cage. This adamantane moiety is not merely a passive scaffold; it is a well-recognized pharmacophore that can impart desirable properties to a lead compound, such as increased metabolic stability, enhanced lipophilicity for better membrane penetration, and the ability to provide steric hindrance that can modulate interactions with biological targets.^{[4][5]}

This guide provides a comprehensive overview of the compound's properties, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of **4-(1-Adamantyl)benzenesulfonyl chloride** are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

Property	Value	Reference
CAS Number	144174-50-5	[1] [2]
Molecular Formula	C ₁₆ H ₁₉ ClO ₂ S	[1] [6]
Molecular Weight	310.84 g/mol	[1] [2]
IUPAC Name	4-(adamantan-1-yl)benzene-1-sulfonyl chloride	[1]
Synonyms	4-(1-Adamantyl)benzenesulfonyl chloride	[6]
Boiling Point	~413.1 °C (Predicted)	[2]
Flash Point	~203.6 °C (Predicted)	[2]
Storage	Store at 10°C - 25°C	[2]
SMILES	C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl	[7]
InChIKey	DHKZBSLGLBVFCO-UHFFFAOYSA-N	[7]

Synthesis and Mechanism

The synthesis of **4-(1-Adamantyl)benzenesulfonyl chloride** is most effectively achieved through the electrophilic aromatic substitution reaction of 1-phenyladamantane with chlorosulfonic acid. This is a standard and robust method for introducing a sulfonyl chloride group onto an activated aromatic ring.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Chlorosulfonation of 1-Phenyladamantane

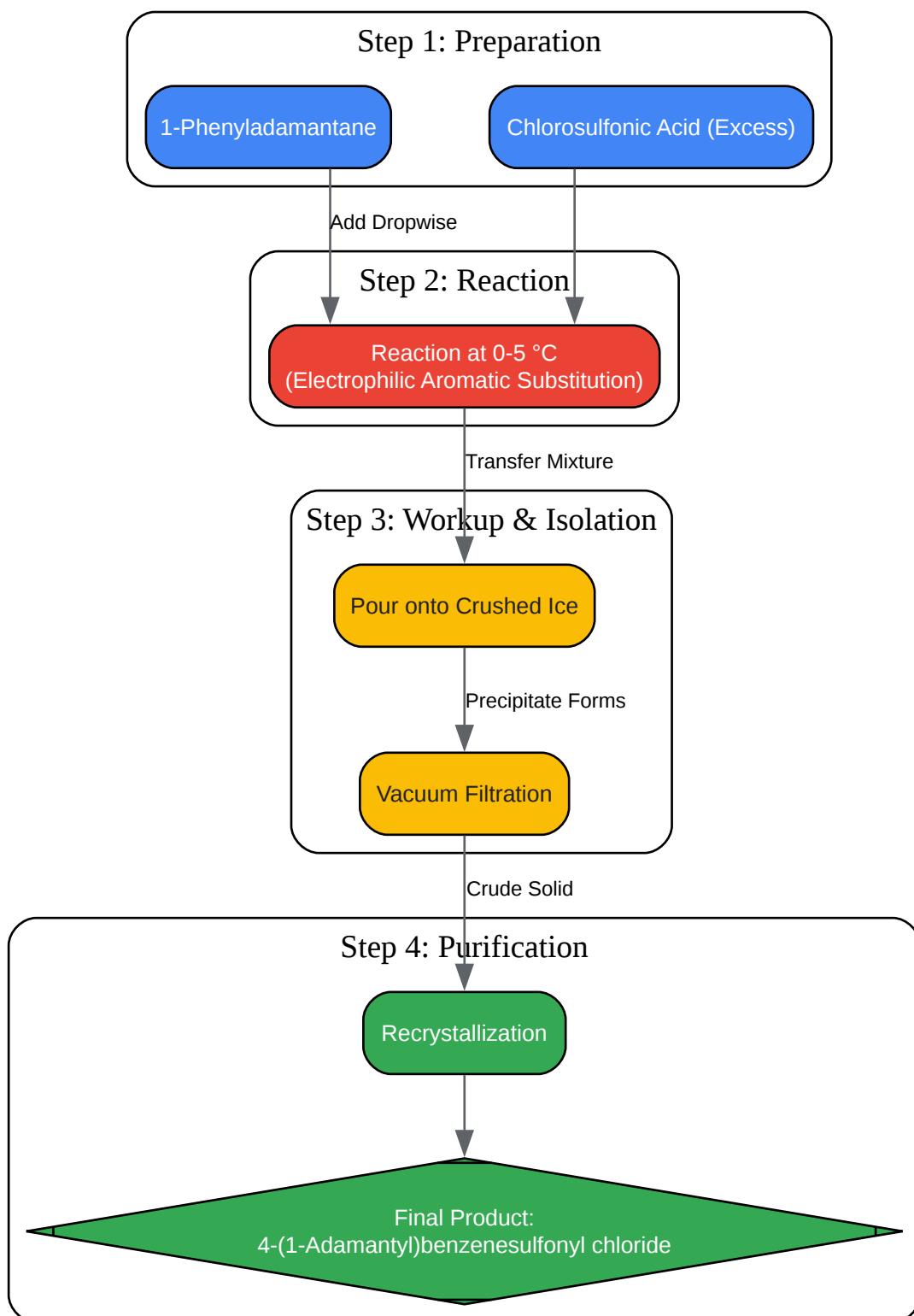
This protocol describes a representative synthesis. As with any laboratory procedure, it must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Reaction Setup

- In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place 4-5 molar equivalents of chlorosulfonic acid (HSO_3Cl).
- Cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.
 - Causality Explanation: Chlorosulfonic acid is a highly corrosive and reactive reagent. The reaction is exothermic, and maintaining a low temperature is critical to minimize the formation of undesired byproducts, such as diphenyl sulfone, which can occur at higher temperatures.^[8] An excess of the acid serves as both the reagent and the solvent.

Step 2: Substrate Addition

- Dissolve one molar equivalent of 1-phenyladamantane in a minimal amount of a dry, inert solvent like dichloromethane.
- Add the 1-phenyladamantane solution dropwise to the cooled, stirring chlorosulfonic acid over 30-60 minutes.
- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
 - Causality Explanation: The slow, dropwise addition ensures that the heat generated is effectively dissipated, preventing temperature spikes. The adamantyl group is an activating, ortho-para directing group; however, due to its significant steric bulk, substitution occurs almost exclusively at the para position.


Step 3: Reaction Quench and Product Isolation

- Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring.
- The product, **4-(1-Adamantyl)benzenesulfonyl chloride**, will precipitate as a solid.
 - Causality Explanation: This step serves two purposes. First, it quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid.

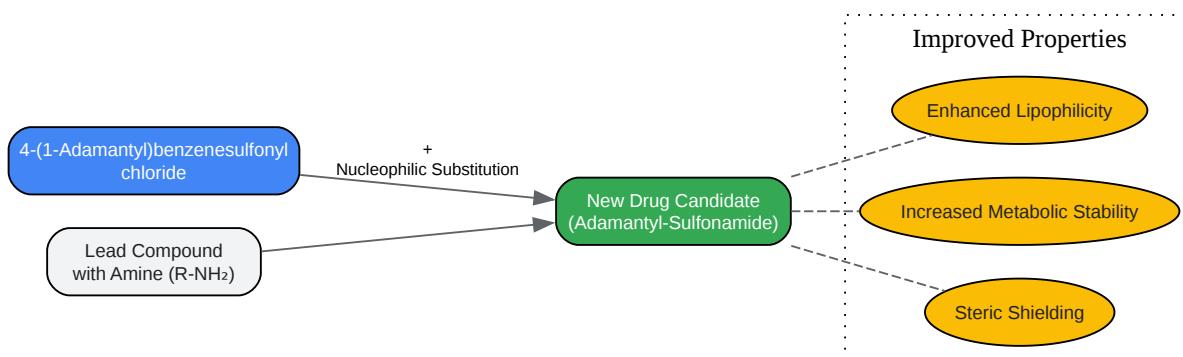
Second, the desired sulfonyl chloride product is insoluble in the cold aqueous acidic medium, causing it to precipitate out of the solution, which facilitates its isolation.[9]

Step 4: Purification

- Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
- Dry the crude product under vacuum.
- For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
 - Self-Validation: The purity of the final product can be confirmed by melting point analysis and spectroscopic methods (^1H NMR, ^{13}C NMR, IR). The infrared spectrum should show strong characteristic absorption bands for the S=O asymmetric ($\sim 1360 \text{ cm}^{-1}$) and symmetric ($\sim 1170 \text{ cm}^{-1}$) stretches.[10]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-(1-Adamantyl)benzenesulfonyl chloride**.


Applications in Research and Drug Development

The primary utility of **4-(1-Adamantyl)benzenesulfonyl chloride** lies in its role as an intermediate for synthesizing more complex molecules, particularly sulfonamides.[11]

Scaffold for Sulfonamide Synthesis

The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages.[8][12] This reaction is fundamental to the Hinsberg test for distinguishing between amine classes and is widely exploited in medicinal chemistry to build libraries of potential drug candidates.[8] The adamantyl group's properties are then transferred to the resulting sulfonamide.

- Increased Lipophilicity: The adamantyl cage is highly lipophilic (hydrophobic).[4] Attaching it to a polar molecule can increase its overall lipophilicity, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.[5]
- Metabolic Stability: The steric bulk of the adamantyl group can physically shield adjacent parts of the molecule from metabolic enzymes (e.g., cytochrome P450s), slowing down its degradation and thereby increasing its half-life in the body.[4]
- Target Engagement: The rigid, well-defined shape of the adamantane cage can be used to probe and occupy specific hydrophobic pockets within a target protein's active site, potentially leading to higher binding affinity and selectivity.

[Click to download full resolution via product page](#)

Caption: Role in modifying a lead compound to enhance drug-like properties.

Enzyme Inhibition

Beyond its role as a synthetic handle, the molecule itself has been noted for its biological activity. It is reported to be a potent inhibitor of human cytochrome P450 enzymes.[\[2\]](#) This suggests that the 4-(1-adamantyl)benzenesulfonyl scaffold could be a starting point for designing specific enzyme inhibitors, where the adamantyl group occupies a hydrophobic active site and the sulfonyl group interacts with polar residues. Recently, derivatives of benzenesulfonyl chloride have been investigated as inhibitors for targets like phosphoglycerate mutase 1 (PGAM1) in cancer therapy, highlighting the therapeutic potential of this chemical class.[\[13\]](#)

Handling and Safety

4-(1-Adamantyl)benzenesulfonyl chloride is classified as a dangerous good for transport.[\[1\]](#) As a sulfonyl chloride, it should be handled with care. It is sensitive to moisture, which will hydrolyze it to the corresponding sulfonic acid. It is corrosive and can cause severe skin burns and eye damage. All handling should be performed in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

Conclusion

4-(1-Adamantyl)benzenesulfonyl chloride is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from the potent combination of a reactive sulfonyl chloride handle and the influential adamantyl moiety. For researchers in drug development, this compound offers a reliable method to introduce key pharmacophoric features—lipophilicity, steric bulk, and metabolic stability—into new chemical entities, thereby accelerating the journey from a preliminary hit to a viable drug candidate.

References

- PubChemLite. 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C₁₆H₁₉ClO₂S). [\[Link\]](#)[\[7\]](#)
- Organic Syntheses. Benzenesulfonyl chloride. [\[Link\]](#)[\[14\]](#)
- Wikipedia. Benzenesulfonyl chloride. [\[Link\]](#)[\[8\]](#)

- Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-63. [Link][4]
- Yang, W., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(4), 104611. [Link][13]
- Brainly.com. What is the action of benzene sulfonyl chloride on ethanamine?. [Link][12]
- Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link][9]
- Ahmed, A., et al. (2023). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. Scientific Reports, 13(1), 2533. [Link][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 4-(1-Adamantyl)benzenesulfonyl chloride | 144174-50-5 | FA117188 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C₁₆H₁₉ClO₂S) [pubchemlite.lcsb.uni.lu]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. brainly.com [brainly.com]

- 13. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [4-(1-Adamantyl)benzenesulfonyl chloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184508#4-1-adamantyl-benzenesulfonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com